AC-Ala-Ala-Ala-pNA vs. Succinyl-Capped Analog: N-Terminal Acetylation Yields Comparable Catalytic Efficiency with Distinct Solubility and Handling Characteristics
AC-Ala-Ala-Ala-pNA (Ac-Ala3-pNA) exhibits kinetic parameters with porcine pancreatic elastase that are quantitatively comparable to its succinyl-capped counterpart Suc-Ala-Ala-Ala-pNA, yet the acetyl cap confers distinct physicochemical properties relevant to experimental design. For Ac-Ala3-pNA, reported Km = 0.88 mM and kcat = 11.9 s⁻¹ at pH 8.0, yielding kcat/Km ≈ 13,500 M⁻¹s⁻¹ [1]. For Suc-Ala3-pNA under similar conditions (pH 8.0, 25°C), one study reports Km = 5.2 mM, kcat = 97.7 s⁻¹, and kcat/Km = 19,000 M⁻¹s⁻¹ [2], while another study reports Km = 1.15 mM and kcat = 16.6 s⁻¹, yielding kcat/Km ≈ 14,400 M⁻¹s⁻¹ [3]. The 0.88 mM Km for Ac-Ala3-pNA is lower than the 1.15-5.2 mM range for Suc-Ala3-pNA, indicating a higher apparent binding affinity under the specific assay conditions employed. However, the catalytic efficiencies (kcat/Km) of the two substrates are within the same order of magnitude (13,500-19,000 M⁻¹s⁻¹), confirming that both are effectively cleaved by elastase.
| Evidence Dimension | Steady-state kinetic parameters with porcine pancreatic elastase (pH 8.0, 25°C) |
|---|---|
| Target Compound Data | Ac-Ala-Ala-Ala-pNA: Km = 0.88 mM, kcat = 11.9 s⁻¹, kcat/Km ≈ 13,500 M⁻¹s⁻¹ |
| Comparator Or Baseline | Suc-Ala-Ala-Ala-pNA (Study 1): Km = 5.2 mM, kcat = 97.7 s⁻¹, kcat/Km = 19,000 M⁻¹s⁻¹; (Study 2): Km = 1.15 mM, kcat = 16.6 s⁻¹, kcat/Km ≈ 14,400 M⁻¹s⁻¹ |
| Quantified Difference | Ac-Ala3-pNA exhibits a 2.5- to 5.9-fold lower Km compared to Suc-Ala3-pNA depending on the reference study; kcat is 1.4- to 8.2-fold lower; overall kcat/Km is comparable (within ~1.4-fold difference) |
| Conditions | Porcine pancreatic elastase, pH 8.0, 25°C, spectrophotometric detection at 410 nm |
Why This Matters
The lower Km of Ac-Ala3-pNA may allow more sensitive detection of elastase activity at low enzyme concentrations, while the acetyl cap can offer advantages in solubility or compatibility with organic co-solvents, making it a preferred choice for specific assay formulations.
- [1] G. Feinstein, et al. N-acetyl-(L-Ala)3-p-nitroanilide as a new chromogenic substrate for elastase. Biochem Biophys Res Commun. 1973 Feb 20;50(4):1020-6. doi: 10.1016/0006-291x(73)91508-8. PMID: 4734817. View Source
- [2] TABLE 3. Substrate specificity of elastase-like proteinase from pronase. PMC1272983. Substrate: Suc-Ala-Ala-Ala-pNA; kcat = 97.7 s⁻¹, Km = 5.2 mM, kcat/Km = 19,000. View Source
- [3] J. Bieth, B. Spiess, C.G. Wermuth. The synthesis and analytical use of a highly sensitive and convenient substrate of elastase. Biochem. Med. 1974;11:350-357. doi: 10.1016/0006-2944(74)90134-3. View Source
